N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride
Description
N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17FN2O2S.ClH/c1-7(9)3-5-10-13(11,12)6-2-4-8;/h7,10H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVYGQFDZCIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)CCCF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride typically involves the reaction of 3-fluoropropane-1-sulfonyl chloride with 3-aminobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium iodide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfinamides, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound also contains an amino group and is used in surface functionalization and as a coupling agent.
Uniqueness
N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride is unique due to the presence of the fluorine atom and sulfonamide group, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
